molecular formula C10H12N2O3S B2828373 3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid CAS No. 1700207-46-0

3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid

Cat. No.: B2828373
CAS No.: 1700207-46-0
M. Wt: 240.28
InChI Key: NNIRDXDNHWLQLV-UHFFFAOYSA-N
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Description

3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid is a complex organic compound that features a thiazole ring, a cyclopentane ring, and a carboxylic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid typically involves the reaction of a thiazole derivative with a cyclopentanecarboxylic acid derivative. One common method includes the use of thiazole-2-ylamine and cyclopentanecarboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole or cyclopentane derivatives.

Scientific Research Applications

3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding or π-π interactions, enhancing the compound’s binding affinity to its target. The cyclopentane ring provides structural rigidity, which can influence the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-2-carboxylic acid: A simpler thiazole derivative with similar chemical properties.

    Cyclopentanecarboxylic acid: A simpler cyclopentane derivative.

    Thiazole-2-ylamine: A thiazole derivative with an amine group instead of a carboxylic acid group.

Uniqueness

3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid is unique due to the combination of the thiazole ring and the cyclopentane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-thiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-8(12-10-11-3-4-16-10)6-1-2-7(5-6)9(14)15/h3-4,6-7H,1-2,5H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIRDXDNHWLQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NC2=NC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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